molecular formula C17H9N3 B12519997 2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 685830-36-8

2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No.: B12519997
CAS No.: 685830-36-8
M. Wt: 255.27 g/mol
InChI Key: QKPFOYDOODMTLQ-UHFFFAOYSA-N
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Description

This compound features a pyrazine ring attached to a hex-3-ene-1,5-diyn-1-yl chain, which is further connected to a benzonitrile group

Preparation Methods

The synthesis of 2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the coupling of a pyrazine derivative with a hex-3-ene-1,5-diyn-1-yl intermediate, followed by the introduction of the benzonitrile group. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the reduction of the alkyne and nitrile groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine or benzonitrile rings are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition or activation of enzymatic activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can be compared with other similar compounds, such as:

    2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: This compound features a pyridine ring instead of a pyrazine ring, which can lead to differences in chemical reactivity and biological activity.

    2-[6-(Pyridin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: Another similar compound with a pyridine ring at a different position, which can also affect its properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including antimicrobial, cytotoxic, and antioxidant properties, supported by various research findings and case studies.

The compound has the following chemical characteristics:

PropertyDetails
CAS No. 685830-36-8
Molecular Formula C17H9N3
Molecular Weight 255.27 g/mol
IUPAC Name 2-(6-pyrazin-2-ylhex-3-en-1,5-diynyl)benzonitrile
Canonical SMILES C1=CC=C(C(=C1)C#CC=CC#CC2=NC=CN=C2)C#N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can modulate enzymatic activities and alter signal transduction pathways through specific binding interactions with proteins and nucleic acids .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related pyrazine derivatives show effectiveness against a range of pathogens, including both gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes .

Cytotoxic Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, testing on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells revealed that exposure to the compound resulted in reduced cell viability compared to control treatments . The cytotoxic mechanism is believed to involve apoptosis induction and interference with cellular metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using several assays such as DPPH, FRAP, and ABTS scavenging tests. These assays measure the compound's ability to neutralize free radicals, which is crucial for preventing oxidative stress-related cellular damage.

Study 1: Antimicrobial Efficacy

A study conducted on related pyrazine compounds demonstrated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as potential candidates for developing new antibacterial agents .

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of a series of pyrazine derivatives were assessed against human cancer cell lines. The findings revealed that the compounds significantly inhibited cell proliferation, suggesting their potential as chemotherapeutic agents.

Properties

CAS No.

685830-36-8

Molecular Formula

C17H9N3

Molecular Weight

255.27 g/mol

IUPAC Name

2-(6-pyrazin-2-ylhex-3-en-1,5-diynyl)benzonitrile

InChI

InChI=1S/C17H9N3/c18-13-16-9-6-5-8-15(16)7-3-1-2-4-10-17-14-19-11-12-20-17/h1-2,5-6,8-9,11-12,14H

InChI Key

QKPFOYDOODMTLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=NC=CN=C2)C#N

Origin of Product

United States

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